cis-1-Propoxypropene
Description
cis-1-Propoxypropene is an enol ether characterized by a propoxy group (-OCH₂CH₂CH₃) attached to a propene moiety in the cis configuration. This compound belongs to the class of alkenyl ethers, which are known for their reactivity in polymerization and acid-catalyzed hydrolysis. Enol ethers like this compound are intermediates in organic synthesis, particularly in the formation of cyclic ethers and heterocycles.
Properties
CAS No. |
14360-78-2 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
1-[(Z)-prop-1-enoxy]propane |
InChI |
InChI=1S/C6H12O/c1-3-5-7-6-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI Key |
NTXOAYYHJHJLCN-HYXAFXHYSA-N |
SMILES |
CCCOC=CC |
Isomeric SMILES |
CCCO/C=C\C |
Canonical SMILES |
CCCOC=CC |
Synonyms |
(Z)-1-Propyloxy-1-propene |
Origin of Product |
United States |
Comparison with Similar Compounds
Propylene Oxide (1,2-Epoxypropane)
- Structure: Propylene oxide (CAS 75-56-9) is a cyclic ether (epoxide) with a three-membered ring, whereas cis-1-Propoxypropene is an acyclic enol ether .
- Reactivity: Propylene oxide undergoes ring-opening reactions due to ring strain, making it useful in producing polyurethanes and glycols. this compound, as an enol ether, is prone to acid-catalyzed hydrolysis, forming carbonyl compounds. Its double bond may also participate in Diels-Alder reactions.
- Applications: Propylene oxide is industrially significant in polymer production , while enol ethers like this compound are niche intermediates in fine chemical synthesis.
2-Propenal (Acrolein)
- Structure : 2-Propenal (CAS 107-02-8) is an α,β-unsaturated aldehyde, differing from this compound in functional groups (aldehyde vs. ether) .
- Reactivity :
- 2-Propenal’s electrophilic double bond reacts readily in Michael additions.
- This compound’s ether group stabilizes the adjacent double bond, reducing electrophilicity but enhancing resonance stability.
Polymerizable Acrylates and Ethers
- Polymers : lists copolymers such as "2-丙烯酸,2-甲基-,与乙烯基苯的聚合物" (CAS 1961246-11-6), which incorporate acrylate and styrene derivatives.
- Comparison: this compound could theoretically copolymerize with vinyl monomers, similar to methyl acrylate derivatives, but its cis configuration may influence steric interactions during polymerization .
Data Table: Hypothetical Comparison of Key Properties
Note: Specific data for this compound is unavailable in the provided evidence; values for related compounds are included where possible.
Research Findings and Limitations
- Synthesis Gaps: No synthetic routes or yields are documented in the provided evidence.
- Analytical Methods : Chromatographic techniques (e.g., Supplementary Figures S1–S6 in ) could theoretically separate this compound from analogs, but retention times remain unverified .
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